molecular formula C16H10F3NO2 B12893063 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one CAS No. 656234-32-1

5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one

Cat. No.: B12893063
CAS No.: 656234-32-1
M. Wt: 305.25 g/mol
InChI Key: HPMJNTDEZPOSSB-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family This compound is characterized by the presence of a hydroxy group at the 5th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the isoquinolinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinolinones depending on the reagents used.

Scientific Research Applications

5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The isoquinolinone core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Trifluoromethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group.

    5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the trifluoromethyl group.

    5-Hydroxy-4-(3-methylphenyl)isoquinolin-1(2H)-one: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

656234-32-1

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

5-hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)10-4-1-3-9(7-10)12-8-20-15(22)11-5-2-6-13(21)14(11)12/h1-8,21H,(H,20,22)

InChI Key

HPMJNTDEZPOSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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